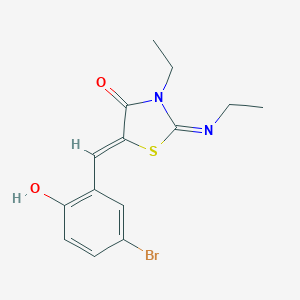
5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of thiazolidinone derivatives and has shown promising results in various studies as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that play a crucial role in the development and progression of diseases. This compound has been shown to inhibit the activity of various enzymes such as tyrosinase, α-glucosidase, and cyclooxygenase-2, which are involved in the development of cancer, diabetes, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one have been extensively studied in various scientific research studies. This compound has been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities. Additionally, this compound has been shown to reduce blood glucose levels in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one in lab experiments include its potent activity against various diseases, its easy synthesis method, and its low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
There are several future directions for the scientific research of 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one. These include further studies on the mechanism of action of this compound, the development of more stable and soluble analogs, and the evaluation of its potential therapeutic applications in clinical trials. Additionally, the potential use of this compound as a diagnostic tool for various diseases should also be explored.
In conclusion, 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one is a promising compound that has shown potential therapeutic applications in various scientific research studies. Further studies are required to fully understand the mechanism of action of this compound and to evaluate its potential use in clinical trials.
Métodos De Síntesis
The synthesis of 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of an alkylating agent such as ethyl iodide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one have been extensively studied in various scientific research studies. This compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.
Propiedades
Nombre del producto |
5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C14H15BrN2O2S |
Peso molecular |
355.25 g/mol |
Nombre IUPAC |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15BrN2O2S/c1-3-16-14-17(4-2)13(19)12(20-14)8-9-7-10(15)5-6-11(9)18/h5-8,18H,3-4H2,1-2H3/b12-8-,16-14? |
Clave InChI |
BIZXHHNBBFMHIH-PPDFBGJRSA-N |
SMILES isomérico |
CCN=C1N(C(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/S1)CC |
SMILES |
CCN=C1N(C(=O)C(=CC2=C(C=CC(=C2)Br)O)S1)CC |
SMILES canónico |
CCN=C1N(C(=O)C(=CC2=C(C=CC(=C2)Br)O)S1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-cyanoethyl)-N-({5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297654.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)
![5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297663.png)
![5-({5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297664.png)
![2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297669.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B297670.png)
![5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297671.png)
![5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297673.png)

![N-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B297677.png)
![N-(4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetamide](/img/structure/B297680.png)
![N-(4-fluorophenyl)-2-{3-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]phenoxy}acetamide](/img/structure/B297681.png)